molecular formula C12H14N2O2S B246239 1-[(3,4-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole

1-[(3,4-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole

Cat. No. B246239
M. Wt: 250.32 g/mol
InChI Key: BBEYSUZJZYFFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole, commonly known as DMSO2-Im, is a chemical compound that has been widely used in scientific research. It is a sulfone derivative of imidazole and has been found to have several applications in various fields of research.

Mechanism of Action

The mechanism of action of DMSO2-Im is not well understood. However, it has been found to act as a nucleophile in several chemical reactions. It has also been found to have antioxidant properties and can scavenge free radicals.
Biochemical and physiological effects
DMSO2-Im has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and can also induce apoptosis in cancer cells. In addition, it has been found to have anti-inflammatory properties and can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMSO2-Im in lab experiments is its high solubility in organic solvents. This makes it easy to dissolve and use in various chemical reactions. However, one of the limitations of using DMSO2-Im is its high cost. It is also not readily available in the market and needs to be synthesized in the lab.

Future Directions

There are several future directions for the use of DMSO2-Im in scientific research. One of the areas of research is the development of new organic compounds using DMSO2-Im as a reagent. Another area of research is the study of its biological properties and its potential use in the treatment of various diseases. In addition, the use of DMSO2-Im in the development of new materials is also an area of research.

Synthesis Methods

The synthesis of DMSO2-Im involves the reaction of 3,4-dimethylphenylsulfonyl chloride with 4-methylimidazole in the presence of a base. The reaction takes place in an organic solvent and is usually carried out at room temperature. The product is obtained in a good yield and can be purified by recrystallization.

Scientific Research Applications

DMSO2-Im has been used in various scientific research applications. It has been found to be an effective reagent in the synthesis of various organic compounds. It has also been used as a solvent in several chemical reactions. In addition, DMSO2-Im has been found to have several biological applications.

properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-4-methylimidazole

InChI

InChI=1S/C12H14N2O2S/c1-9-4-5-12(6-10(9)2)17(15,16)14-7-11(3)13-8-14/h4-8H,1-3H3

InChI Key

BBEYSUZJZYFFRB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2C=C(N=C2)C)C

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2C=C(N=C2)C)C

Origin of Product

United States

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